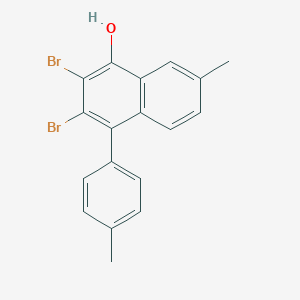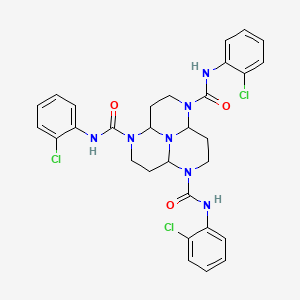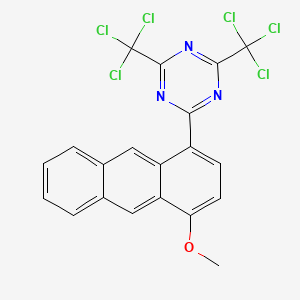
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine is an organic compound with a complex structure that includes both ethyl and hexyl groups attached to a phenyl ring. This compound is part of the ethane-1,2-diamine family, known for its versatile applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with diethylamine and 4-hexylbenzaldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or hexyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N1,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The ethyl and hexyl groups can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diethyl-1,2-diaminoethane
- N,N’-Dimethyl-1,2-ethanediamine
- N,N’-Diethyl-N,N’-dimethylethylenediamine
Uniqueness
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine is unique due to the presence of the 4-hexylphenyl group, which imparts distinct chemical and physical properties. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets, making it valuable in various applications.
Properties
CAS No. |
74474-35-4 |
|---|---|
Molecular Formula |
C18H32N2 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-(4-hexylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H32N2/c1-4-7-8-9-10-17-11-13-18(14-12-17)19-15-16-20(5-2)6-3/h11-14,19H,4-10,15-16H2,1-3H3 |
InChI Key |
SJHHGQQSZNVCEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)


![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)




